molecular formula C7H5F2NO B1297546 3,4-Difluorobenzamide CAS No. 85118-04-3

3,4-Difluorobenzamide

Cat. No.: B1297546
CAS No.: 85118-04-3
M. Wt: 157.12 g/mol
InChI Key: CMWOHNIHUBDEAG-UHFFFAOYSA-N
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Description

3,4-Difluorobenzamide is an organic compound with the molecular formula C7H5F2NO. It is a derivative of benzamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

3,4-Difluorobenzamide has several scientific research applications:

Preparation Methods

The synthesis of 3,4-Difluorobenzamide typically involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, at temperatures ranging from 0 to 40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10 to 60°C to yield this compound . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and cost .

Chemical Reactions Analysis

3,4-Difluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3,4-Difluorobenzamide can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity, applications, and biological effects, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWOHNIHUBDEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234242
Record name 3,4-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-04-3
Record name 3,4-Difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-difluorobenzamide interact with its target and what are the downstream effects?

A1: this compound has been identified as an inhibitor of the bacterial β-clamp, a protein essential for DNA replication. [] Specifically, it binds at the protein-protein interaction site of the β-clamp, disrupting its interaction with other proteins involved in DNA replication. [] This disruption inhibits bacterial growth, making it a potential target for antibacterial drug development. [] Furthermore, this compound has been shown to modulate the activity of potassium channels, specifically Kv7 channels, which are involved in neuronal excitability and smooth muscle function. [, , , ] Depending on the specific Kv7 subtype, this compound can act as either an opener or an inhibitor, altering the channels' electrophysiological properties and influencing cellular excitability. [, , , ]

Q2: Can you provide information about the structural characterization of this compound, including its molecular formula and weight?

A2: While the provided research articles focus on the biological activity of this compound, they do not delve into detailed spectroscopic data or specific structural characterization beyond its binding interactions.

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: Studies have investigated the SAR of this compound analogs, particularly in the context of melanin-concentrating hormone receptor 1 (MCH1R) antagonism. [, ] Modifications to the cyclohexyl ring and the substituents on the quinazoline ring were found to influence the compound's affinity for MCH1R and its antagonistic activity. [, ] These studies highlight the importance of specific structural features for the biological activity of this compound derivatives. Additionally, research on Kv7 channels suggests that different binding sites on these channels can be targeted by distinct chemical scaffolds, leading to varied functional effects. [] This implies that modifications to the this compound structure could potentially lead to compounds with greater selectivity for specific Kv7 subtypes. []

Q4: What is the in vitro and in vivo efficacy of this compound?

A4: In vitro studies demonstrate the inhibitory effect of this compound on the growth of Helicobacter pylori. [] It exhibits greater potency against H. pylori compared to E. coli, suggesting potential for species-specific drug development. [] Animal models further support the potential therapeutic benefits of this compound derivatives. For example, ATC0175, a close analog, displayed anxiolytic and antidepressant-like effects in rodent models, highlighting its potential for treating mood disorders. [, ] These preclinical studies provide a foundation for further investigation into the therapeutic potential of this compound and its analogs.

Q5: Are there any known resistance mechanisms to this compound?

A5: While the provided research does not explicitly investigate resistance mechanisms, it's crucial to consider this aspect for any potential drug candidate. Mutations in the target protein, such as the bacterial β-clamp or Kv7 channels, could potentially reduce the binding affinity and efficacy of this compound. Further research is needed to fully understand the development of resistance and explore strategies to mitigate this challenge.

Q6: What are the potential applications of this compound in drug development?

A6: The research suggests several potential applications for this compound and its derivatives:

  • Antibacterial agents: The inhibitory activity against H. pylori β-clamp makes it a starting point for developing new antibacterial drugs, particularly for species-specific therapies. []
  • Treatment of mood disorders: Analogs like ATC0175, with their demonstrated anxiolytic and antidepressant-like effects in animal models, hold promise for treating mood disorders. [, ]
  • Modulation of neuronal excitability: The ability to influence Kv7 channel activity suggests potential applications in treating conditions characterized by neuronal hyperexcitability, such as epilepsy. [, , , ]
  • Targeting smooth muscle function: By targeting specific Kv7 subtypes in smooth muscle, this compound derivatives may offer therapeutic avenues for conditions like overactive bladder. []

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